N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide
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Overview
Description
N-[2-({[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Coupling with Nicotinamide: The final step involves coupling the oxadiazole derivative with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-({[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-({[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE
- N-[2-({[3-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE
Uniqueness
N-[2-({[3-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]CARBONYL}AMINO)ETHYL]NICOTINAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H14FN5O3 |
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Molecular Weight |
355.32 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN5O3/c18-13-6-2-1-5-12(13)14-22-17(26-23-14)16(25)21-9-8-20-15(24)11-4-3-7-19-10-11/h1-7,10H,8-9H2,(H,20,24)(H,21,25) |
InChI Key |
NRRGAHUFXIKNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3)F |
Origin of Product |
United States |
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